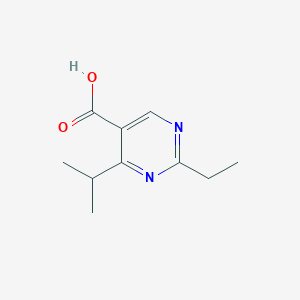

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid

Description

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by an ethyl group at position 2, an isopropyl group at position 4, and a carboxylic acid moiety at position 3. Pyrimidine derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties .

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

2-ethyl-4-propan-2-ylpyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c1-4-8-11-5-7(10(13)14)9(12-8)6(2)3/h5-6H,4H2,1-3H3,(H,13,14) |

InChI Key |

LNDLCDLLSHKFAL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC=C(C(=N1)C(C)C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are selected to enhance reaction efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of corresponding ketones or alcohols.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

The compound 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine carboxylic acid derivative with various applications, particularly in the pharmaceutical field. Research indicates its potential use in synthesizing compounds with anti-inflammatory and anti-fibrotic properties .

Synthesis and Production

An improved process for producing pyrimidine-5-carboxylic acids involves reacting malonic acid dinitrile or dimethylamino methylene malonic acid dinitrile with dimethylformamide chloride . The reaction occurs at temperatures between 10°C and 110°C, preferably with an inert solvent, resulting in 1-dimethylamino-3-chloro-4-cyano-2-azapentadiene-5-dimethyliminium chloride . This intermediate is purified and converted into perchlorate, followed by chlorine atom replacement with an amino group to yield a 1-amino-1-dimethylamino methylene amino-3-dimethyliminium-2-cyano propene-(1) compound . Ring closure with ammonia leads to a 4-amino-5-cyano pyrimidine compound, which is then saponified to the carboxyl group . This process is advantageous due to readily available starting materials, simple reaction steps, reduced costs, and high yield of pure intermediates .

Pharmaceutical Applications

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid, highlighting variations in substituents, molecular weight, and other properties:

Key Research Findings and Comparative Analysis

Physicochemical Properties

- Solubility : The isopropyl group at C4 increases hydrophobicity compared to phenyl derivatives. However, salt formation (e.g., choline salts) can enhance solubility, as demonstrated for structurally complex pyrimidine carboxylic acids .

- Stability : Methyl and ethyl substituents at C2 provide steric stability, while fluorinated groups may alter metabolic resistance .

Biological Activity

2-Ethyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The chemical formula for this compound is . Its molecular structure features a pyrimidine ring substituted with ethyl and isopropyl groups, which contribute to its biological activity by influencing its interaction with enzymes and receptors.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It may act as an inhibitor or modulator of specific pathways involved in cellular processes, including inflammation, cancer progression, and metabolic regulation. Understanding the precise molecular targets requires further investigation, but preliminary studies suggest involvement in key signaling pathways.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds in this class have shown inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 8.75 | |

| 5-Fluorouracil | MCF-7 | 17.02 | |

| 2-Methylpyrimidine derivative | MDA-MB-231 | 9.46 |

Anti-inflammatory Effects

Pyrimidine derivatives have also been studied for their anti-inflammatory properties. In vitro assays demonstrate that these compounds can inhibit COX enzymes, which are crucial in the inflammatory response. For example, some derivatives showed comparable IC50 values against COX-2 as the standard drug celecoxib .

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Case Studies

- In Vivo Efficacy : A study conducted on mice demonstrated that administration of this compound resulted in significant tumor size reduction in xenograft models, suggesting its potential as an anticancer agent.

- Safety Profile : Toxicity studies indicated that this compound exhibited a favorable safety profile, with no acute toxicity observed at doses up to 2000 mg/kg in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.